
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, also known as PPOC, is a carbamate derivative that has been extensively studied for its potential applications in scientific research. PPOC is a white, crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been studied for its potential applications in several areas of scientific research. One of the most promising applications of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is in the field of cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate achieves this by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Wirkmechanismus
The mechanism of action of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the inhibition of CA IX activity. CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in the regulation of the acidity of the tumor microenvironment. Inhibition of CA IX activity by 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemische Und Physiologische Effekte
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have anti-inflammatory and anti-oxidant properties. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has also been shown to inhibit the activity of several enzymes that are involved in the metabolism of drugs and toxins in the liver, which could have implications for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is its potential as a tool for cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to be effective in inhibiting the growth of several types of cancer cells, and its mechanism of action is well understood. However, there are also some limitations to the use of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate in lab experiments. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has not been extensively studied in vivo, and more research is needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. One area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate analogs with improved efficacy and safety profiles. Another area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate-based therapies for the treatment of cancer and other diseases. Finally, more research is needed to determine the long-term safety and efficacy of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, both in vitro and in vivo.
Synthesemethoden
The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the reaction of 2-propyn-1-ol with o-tolyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with carbamic acid to form 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been reported in several research papers, and the purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
CAS-Nummer |
16272-02-9 |
|---|---|
Produktname |
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate |
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
[1-(2-methylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-8-17-9-12(19-14(15)16)10-18-13-7-5-4-6-11(13)2/h1,4-7,12H,8-10H2,2H3,(H2,15,16) |
InChI-Schlüssel |
OLOBJTSTQZVGGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
Synonyme |
1-(2-Methylphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




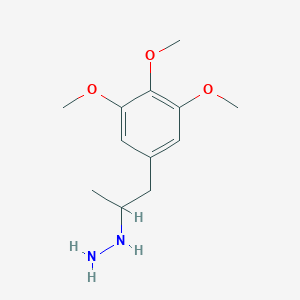
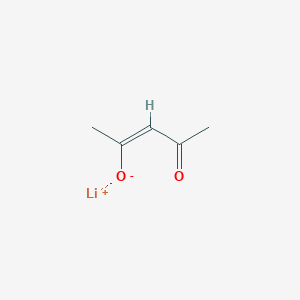
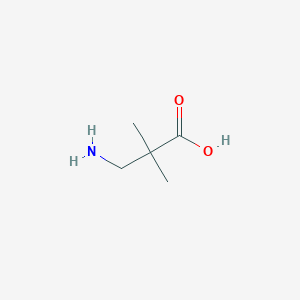
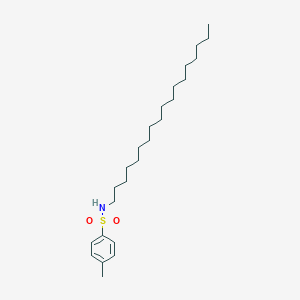
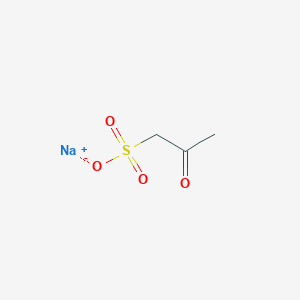
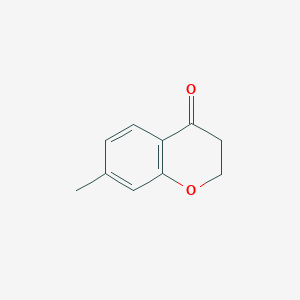
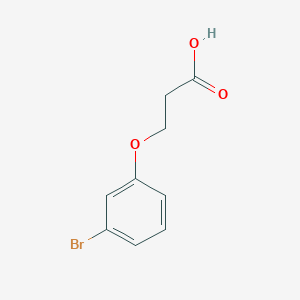
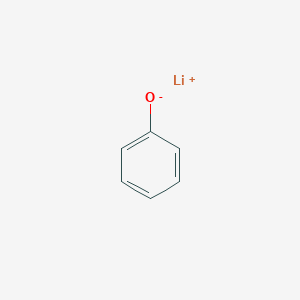
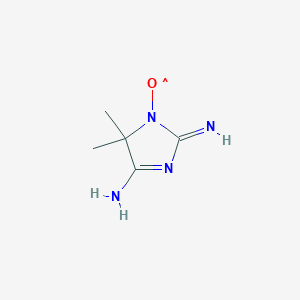
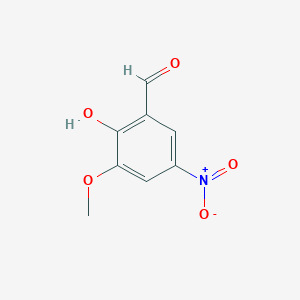
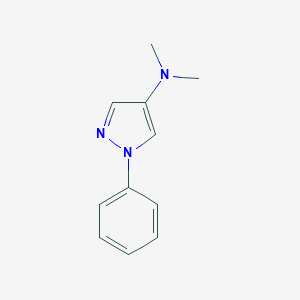
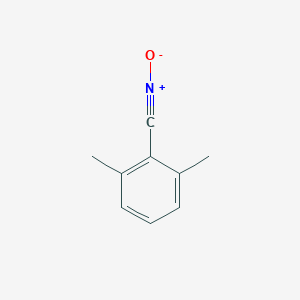
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)